molecular formula C24H20N4O2 B298612 2-(3-cyano-1H-indol-1-yl)-N'-[(4-ethoxy-1-naphthyl)methylene]acetohydrazide

2-(3-cyano-1H-indol-1-yl)-N'-[(4-ethoxy-1-naphthyl)methylene]acetohydrazide

Cat. No. B298612
M. Wt: 396.4 g/mol
InChI Key: NUQRANNXDGQAPC-VULFUBBASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-cyano-1H-indol-1-yl)-N'-[(4-ethoxy-1-naphthyl)methylene]acetohydrazide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in a variety of fields.

Mechanism of Action

The mechanism of action of 2-(3-cyano-1H-indol-1-yl)-N'-[(4-ethoxy-1-naphthyl)methylene]acetohydrazide is not fully understood. However, studies have suggested that this compound may work by inhibiting the growth and proliferation of cancer cells, as well as inducing apoptosis (programmed cell death) in these cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-cyano-1H-indol-1-yl)-N'-[(4-ethoxy-1-naphthyl)methylene]acetohydrazide has a variety of biochemical and physiological effects. For example, this compound has been shown to inhibit the expression of certain genes and proteins that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-cyano-1H-indol-1-yl)-N'-[(4-ethoxy-1-naphthyl)methylene]acetohydrazide in lab experiments is its potential as an anti-cancer agent. Additionally, this compound has a unique chemical structure that may allow for the development of new drugs and therapies. However, limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are many potential future directions for research involving 2-(3-cyano-1H-indol-1-yl)-N'-[(4-ethoxy-1-naphthyl)methylene]acetohydrazide. One area of interest is the development of new drugs and therapies for cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-(3-cyano-1H-indol-1-yl)-N'-[(4-ethoxy-1-naphthyl)methylene]acetohydrazide involves the reaction of 3-cyano-1H-indole with 4-ethoxy-1-naphthaldehyde and acetohydrazide in the presence of a catalyst. The resulting compound can be purified using various methods, including column chromatography and recrystallization.

Scientific Research Applications

2-(3-cyano-1H-indol-1-yl)-N'-[(4-ethoxy-1-naphthyl)methylene]acetohydrazide has been studied for its potential applications in a variety of scientific research fields. One area of interest is cancer research, as this compound has shown potential as an anti-cancer agent. Additionally, this compound has been studied for its potential use in the development of new drugs and therapies for a variety of diseases and conditions.

properties

Product Name

2-(3-cyano-1H-indol-1-yl)-N'-[(4-ethoxy-1-naphthyl)methylene]acetohydrazide

Molecular Formula

C24H20N4O2

Molecular Weight

396.4 g/mol

IUPAC Name

2-(3-cyanoindol-1-yl)-N-[(E)-(4-ethoxynaphthalen-1-yl)methylideneamino]acetamide

InChI

InChI=1S/C24H20N4O2/c1-2-30-23-12-11-17(19-7-3-4-9-21(19)23)14-26-27-24(29)16-28-15-18(13-25)20-8-5-6-10-22(20)28/h3-12,14-15H,2,16H2,1H3,(H,27,29)/b26-14+

InChI Key

NUQRANNXDGQAPC-VULFUBBASA-N

Isomeric SMILES

CCOC1=CC=C(C2=CC=CC=C21)/C=N/NC(=O)CN3C=C(C4=CC=CC=C43)C#N

SMILES

CCOC1=CC=C(C2=CC=CC=C21)C=NNC(=O)CN3C=C(C4=CC=CC=C43)C#N

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)C=NNC(=O)CN3C=C(C4=CC=CC=C43)C#N

Origin of Product

United States

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